molecular formula C12H21NO2S B7468200 2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone

2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone

Cat. No.: B7468200
M. Wt: 243.37 g/mol
InChI Key: WHIDIKLPTKRUTL-UHFFFAOYSA-N
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Description

2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone is an organic compound with a unique structure that combines a cyclohexylsulfanyl group and a morpholin-4-ylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone typically involves the reaction of cyclohexylthiol with morpholin-4-ylethanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the cyclohexylsulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: A range of substituted morpholine and cyclohexylsulfanyl derivatives.

Scientific Research Applications

2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyclohexylsulfanyl-1-morpholin-4-ylethanone can be compared with other similar compounds, such as:

    Morpholine derivatives: Compounds like 4-acetylmorpholine and 4-benzoylmorpholine share the morpholine moiety but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclohexylsulfanyl compounds: Compounds like cyclohexylthiol and cyclohexylsulfone have similar cyclohexylsulfanyl groups but differ in their functional groups, affecting their reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-cyclohexylsulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c14-12(13-6-8-15-9-7-13)10-16-11-4-2-1-3-5-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIDIKLPTKRUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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